7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide
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Overview
Description
“7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran carboxamides. This compound is characterized by the presence of a methoxy group, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group attached to a benzofuran core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step may involve methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of Pyridin-2-ylmethyl and Thiophen-3-ylmethyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Catalyst Optimization: Using efficient catalysts to improve reaction yields.
Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Carboxamides: Compounds with similar core structures but different substituents.
Methoxy-Substituted Aromatics: Compounds with methoxy groups attached to aromatic rings.
Pyridinyl and Thiophenyl Derivatives: Compounds containing pyridine or thiophene rings.
Uniqueness
“7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-18-7-4-5-16-11-19(26-20(16)18)21(24)23(12-15-8-10-27-14-15)13-17-6-2-3-9-22-17/h2-11,14H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCVNLPINQWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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